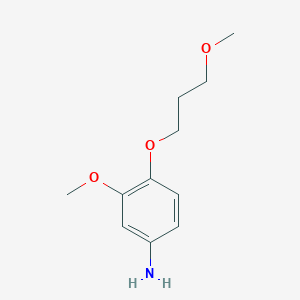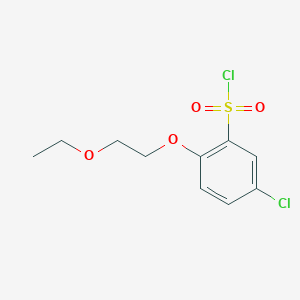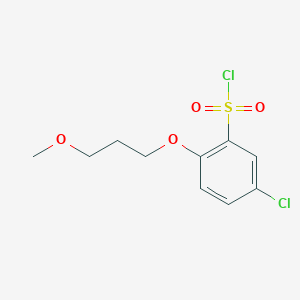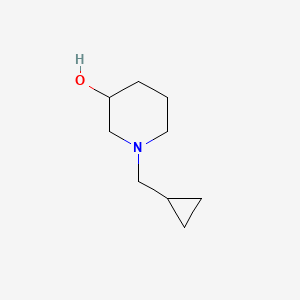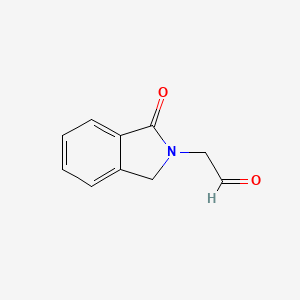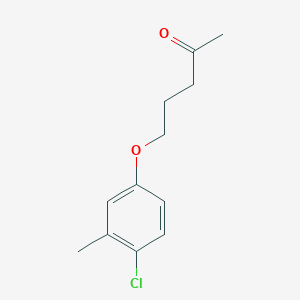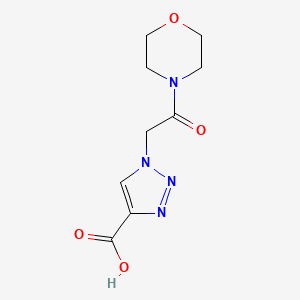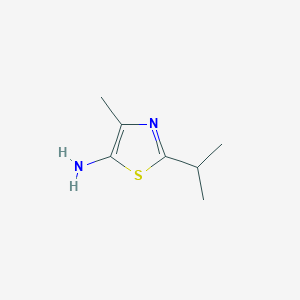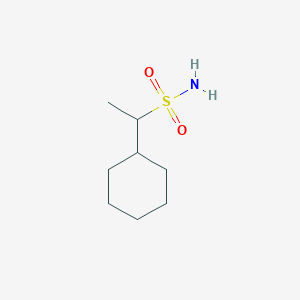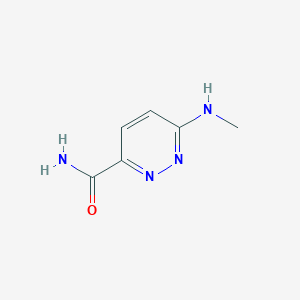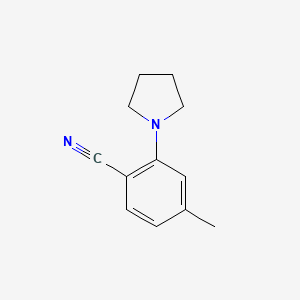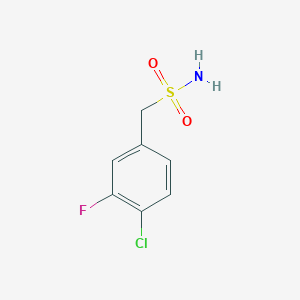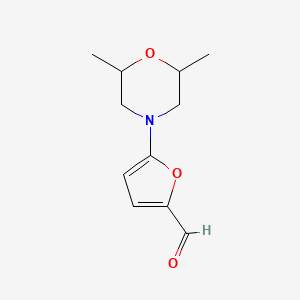![molecular formula C10H19NO B1428117 N-[(oxan-4-yl)methyl]cyclobutanamine CAS No. 1250031-65-2](/img/structure/B1428117.png)
N-[(oxan-4-yl)methyl]cyclobutanamine
Vue d'ensemble
Description
N-[(oxan-4-yl)methyl]cyclobutanamine, also known as N-Oxamethylcyclobutanamine, is a cyclic amine compound with a nitrogen atom at the center of the cyclobutane ring. It is a derivative of cyclobutane, a saturated hydrocarbon that consists of four carbon atoms linked in a single ring. N-Oxamethylcyclobutanamine is of interest to researchers due to its potential applications in medicinal chemistry, organic synthesis, and drug discovery.
Applications De Recherche Scientifique
Hetero- and Carbo-cyclization Processes
N-[(oxan-4-yl)methyl]cyclobutanamine derivatives have been used as building blocks in hetero- and carbo-cyclization processes. A study demonstrated the use of a similar compound, 2-morpholinobuta-1,3-diene, in cycloaddition reactions to form oxan-4-ones, 4-morpholinotetrahydropyridines, and other derivatives with high diastereoselectivity (Barluenga et al., 1988).
Synthesis and Characterization of Research Chemicals
Research on compounds structurally related to N-[(oxan-4-yl)methyl]cyclobutanamine includes the synthesis and characterization of various novel chemical compounds. For instance, the identification and differentiation of a specific compound obtained from an internet vendor were reported, highlighting the importance of accurate characterization in the field of research chemicals (McLaughlin et al., 2016).
Schiff Base Ligands and Their Antimicrobial Activity
The creation of Schiff base ligands containing cyclobutane and thiazole rings, structurally akin to N-[(oxan-4-yl)methyl]cyclobutanamine, and their antimicrobial activity against various microorganisms has been a subject of study. Such ligands and their metal complexes showed notable activity against certain microorganisms (Cukurovalı et al., 2002).
Crystal Structures of Derivatives
Research also includes the analysis of the crystal structures of derivatives containing cyclobutane rings, which is fundamental for understanding their chemical properties and potential applications. Studies have reported the crystal structures of compounds with cyclobutane and oxime groups, providing insights into their molecular configurations (Dinçer et al., 2005).
Nitrogenous Compounds and Biological Activities
The isolation and evaluation of nitrogenous compounds, including those similar to N-[(oxan-4-yl)methyl]cyclobutanamine, from various natural sources like deep-sea fungi, have been investigated. These studies focus on elucidating the structures of these compounds and assessing their cytotoxic and antiviral activities (Luo et al., 2018).
Propriétés
IUPAC Name |
N-(oxan-4-ylmethyl)cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-10(3-1)11-8-9-4-6-12-7-5-9/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYCTEKOZLLLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(oxan-4-yl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
